molecular formula C12H12ClN3O B15108574 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide

4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide

Cat. No.: B15108574
M. Wt: 249.69 g/mol
InChI Key: PFVGCDFEXWLYIH-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is a synthetic compound that features a benzamide core substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-N-(2-imidazol-1-ylethyl)benzamide

InChI

InChI=1S/C12H12ClN3O/c13-11-3-1-10(2-4-11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17)

InChI Key

PFVGCDFEXWLYIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)Cl

Origin of Product

United States

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